(4-((2,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). It also has a dimethoxyphenyl group, which is a phenyl ring with two methoxy groups attached, and a morpholino group, which is a common moiety in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the dimethoxyphenyl group, and the attachment of the morpholino group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The quinoline ring system is planar, while the dimethoxyphenyl and morpholino groups may introduce some three-dimensionality to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Antitumor Activity
Compounds structurally related to "(4-((2,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone" have been synthesized and tested for their antitumor properties. For instance, a study on 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed inhibition against cancer cell lines like A549, BGC-823, and HepG-2, indicating potential for antitumor applications (Tang & Fu, 2018).
Antibacterial Properties
Another research focus is the development of novel antibacterial agents. A study on 8-chloroquinolone derivatives, with modifications at the N-1 position, demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting a framework for designing new antibacterial compounds with enhanced efficacy (Kuramoto et al., 2003).
Fluorescent Labeling and Analysis
The use of specific quinolone derivatives as fluorogenic labeling reagents for amino acids in pharmaceuticals highlights the role of such compounds in enhancing analytical methodologies. A particular study employed phanquinone for pre-column derivatization in high-performance liquid chromatography (HPLC), demonstrating the compound's utility in the quality control of amino acid dosage forms (Gatti et al., 2004).
Antioxidant Properties
Research on derivatives of similar structural frameworks has shown effective antioxidant properties. Compounds synthesized from reactions involving bromination and demethylation exhibited significant radical scavenging activities, highlighting their potential as antioxidants (Çetinkaya et al., 2012).
Nanoparticle Synthesis
A distinct application area is the synthesis of gold nanoparticles using quinoline derivatives. A study demonstrated the use of a morpholinomethyl hydroquinone compound for preparing gold nanoparticles, indicating the versatility of quinoline derivatives in nanomaterials synthesis (Roy et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(2,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-28-15-4-6-20(29-2)19(12-15)25-21-16-11-14(23)3-5-18(16)24-13-17(21)22(27)26-7-9-30-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVVGFWUEXPWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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